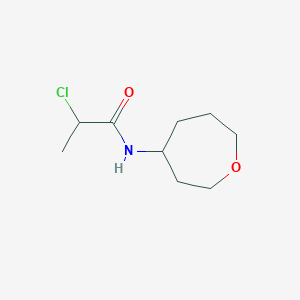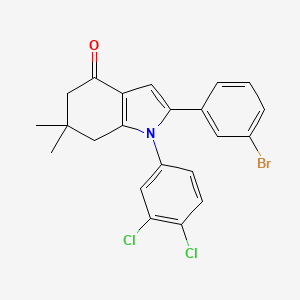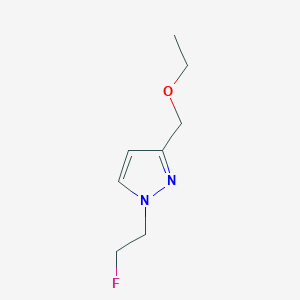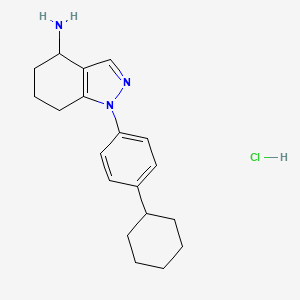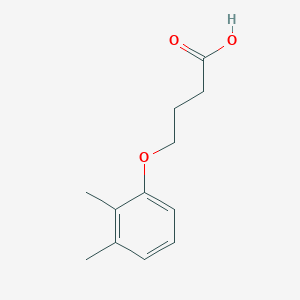
4-(2,3-Dimethyl-phenoxy)-butyric acid
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving 4-(2,3-Dimethyl-phenoxy)-butyric acid are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethyl-phenoxy)-butyric acid, such as its melting point, boiling point, density, and molecular weight, are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen
I have conducted several searches to find detailed information on the scientific research applications of 4-(2,3-Dimethyl-phenoxy)-butyric acid. Unfortunately, the search results do not provide a comprehensive list of applications for this specific chemical compound. The information available is limited and does not cover six to eight unique applications as requested.
One of the search results mentions the importance of a 2,3-dimethyl phenoxy ring at R1 position for cytotoxicity in the context of developing inhibitors for the oncogenic PA2G4-MYCN protein-protein interface . This suggests that the compound may have applications in cancer research, particularly in studying protein interactions that contribute to oncogenesis.
Wirkmechanismus
Target of Action
The primary targets of 4-(2,3-Dimethyl-phenoxy)-butyric acid are the proteins PA2G4 and MYCN . PA2G4 is a cofactor for MYCN in promoting cancer cell growth . MYCN is a major oncogenic driver for neuroblastoma tumorigenesis .
Mode of Action
4-(2,3-Dimethyl-phenoxy)-butyric acid interacts with its targets by inhibiting the interaction between PA2G4 and MYCN . This inhibition results in a decrease in the levels of both PA2G4 and MYCN proteins .
Biochemical Pathways
It is known that the compound’s action disrupts the oncogenic functions of mycn and pa2g4 in neuroblastoma .
Result of Action
The inhibition of PA2G4 and MYCN by 4-(2,3-Dimethyl-phenoxy)-butyric acid leads to a significant decrease in tumorigenicity in neuroblastoma mice . This suggests that the compound has anti-cancer effects, at least in part, through effects on apoptosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFUDMEDAWBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)butanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


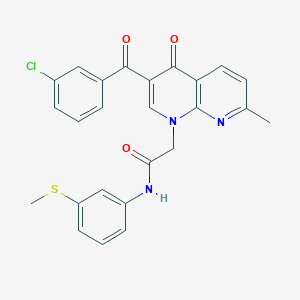
![N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide](/img/structure/B2934220.png)
![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)
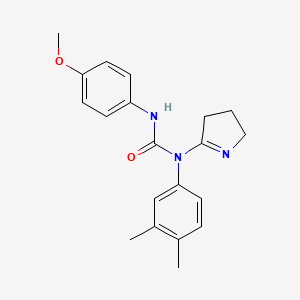
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
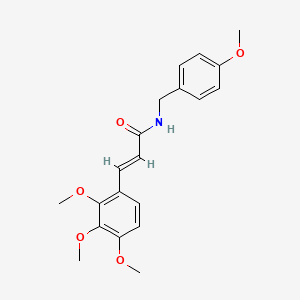
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
